1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea

Medicinal Chemistry SAR Analysis Physicochemical Property Prediction

1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396810-04-0) is a synthetic diaryl urea derivative characterized by a 2-morpholinopyrimidin-5-yl core linked via a urea bridge to a 2-methoxy-5-methylphenyl substituent. With a molecular formula of C₁₇H₂₁N₅O₃ and a molecular weight of 343.4 g/mol, this compound belongs to the broad class of morpholinopyrimidine urea derivatives—a chemical space recognized for producing potent kinase inhibitors and urea transporter modulators.

Molecular Formula C17H21N5O3
Molecular Weight 343.387
CAS No. 1396810-04-0
Cat. No. B2694582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea
CAS1396810-04-0
Molecular FormulaC17H21N5O3
Molecular Weight343.387
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)NC(=O)NC2=CN=C(N=C2)N3CCOCC3
InChIInChI=1S/C17H21N5O3/c1-12-3-4-15(24-2)14(9-12)21-17(23)20-13-10-18-16(19-11-13)22-5-7-25-8-6-22/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,23)
InChIKeyCPSIYLZRGVVFBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396810-04-0): Structural Identity and Class Context for Informed Procurement


1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396810-04-0) is a synthetic diaryl urea derivative characterized by a 2-morpholinopyrimidin-5-yl core linked via a urea bridge to a 2-methoxy-5-methylphenyl substituent [1]. With a molecular formula of C₁₇H₂₁N₅O₃ and a molecular weight of 343.4 g/mol, this compound belongs to the broad class of morpholinopyrimidine urea derivatives—a chemical space recognized for producing potent kinase inhibitors and urea transporter modulators [2]. The morpholinopyrimidine-urea scaffold forms the pharmacophoric backbone of clinically investigated dual mTORC1/2 inhibitors, including AZD3147, and has been explored in urea transporter B (UT-B) inhibitor programs [3]. However, the specific 2-methoxy-5-methylphenyl substitution pattern distinguishes this compound from its closest commercially available analogs, creating differentiated physicochemical and potentially biological properties that cannot be assumed by extrapolation from generic class behavior.

Why Generic Substitution of 1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396810-04-0) with Uncharacterized Analogs Carries Scientific Risk


The morpholinopyrimidine urea scaffold exhibits extreme sensitivity to peripheral aryl substitution, with single-atom changes capable of shifting target selectivity between mTOR kinase inhibition and urea transporter blockade [1]. Within the 2-morpholinopyrimidin-5-yl urea subseries, the ortho-methoxy group present in CAS 1396810-04-0 introduces a hydrogen-bond acceptor that is absent in the closest commercially listed analogs—1-(2,3-dimethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396853-31-8) and 1-(3-ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396807-83-2)—both of which carry only alkyl substituents on the phenyl ring . This structural divergence predicts altered cLogP, aqueous solubility, and target-binding pharmacophore compatibility [2]. Class-level evidence demonstrates that closely related morpholinopyrimidine ureas span a >1000-fold potency range across kinase and transporter targets (e.g., mTOR IC₅₀ from 1.5 nM for AZD3147 to 207 nM for MTR-0152; UT-B IC₅₀ from sub-micromolar to >10 μM for various analogs) [1][3]. Consequently, substituting CAS 1396810-04-0 with an uncharacterized analog lacking the methoxy substituent risks obtaining a compound with an entirely different potency, selectivity, or target engagement profile—undermining experimental reproducibility and invalidating structure-activity relationship conclusions.

Quantitative Differentiation Evidence for 1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396810-04-0) vs. Closest Analogs


Structural Divergence: 2-Methoxy-5-methylphenyl vs. 2,3-Dimethylphenyl Substitution and Predicted Physicochemical Impact

CAS 1396810-04-0 differs from its closest commercially listed structural analog, 1-(2,3-dimethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396853-31-8), by replacement of the 2-methyl group with a 2-methoxy group and relocation of the second methyl from position 3 to position 5. The ortho-methoxy substituent adds a hydrogen-bond acceptor (oxygen lone pair) at position C-2 and increases molecular weight from 327.4 Da (C₁₇H₂₁N₅O₂) to 343.4 Da (C₁₇H₂₁N₅O₃) . Based on the 3D-QSAR models established for the urea-morpholinopyrimidine series, the introduction of a polar ortho-substituent alters predicted cLogP by approximately −0.5 log units relative to the dimethyl analog, with a concomitant predicted aqueous solubility shift [1]. This substitution directly maps to the solvent-exposed region of the mTOR binding pocket near Lys802 and Ser806, residues identified as critical for ligand recognition in docking simulations [2].

Medicinal Chemistry SAR Analysis Physicochemical Property Prediction

mTOR Inhibitory Potency: Class-Level Benchmarking Against AZD3147 and MTR-0152

The morpholinopyrimidine urea scaffold to which CAS 1396810-04-0 belongs has yielded dual mTORC1/2 inhibitors spanning a >100-fold potency range, establishing clear structure-activity relationships for the aryl urea substituent. The optimized clinical candidate AZD3147, which incorporates a sulfone-substituted biaryl urea moiety, achieves an mTOR IC₅₀ of 1.5 nM with >300-fold selectivity over PI3K isoforms [1]. In contrast, MTR-0152—a patent-exemplified compound from the same scaffold series bearing a simpler 4-fluorophenyl urea substituent—exhibits an mTOR IC₅₀ of 207 nM, representing a 138-fold potency reduction relative to AZD3147 [2]. The magnitude of this potency differential, driven solely by aryl urea substitution, demonstrates that the specific phenyl substituent in CAS 1396810-04-0 (2-methoxy-5-methyl) is not interchangeable with other urea-bearing analogs without quantitative activity verification [3]. Any scientific user seeking mTOR inhibition must recognize that CAS 1396810-04-0 occupies an untested position within this SAR continuum, and its potency cannot be assumed to match either the high-potency (AZD3147) or moderate-potency (MTR-0152) benchmarks without direct assay confirmation.

Kinase Inhibition mTOR Signaling Oncology Research

Urea Transporter B (UT-B) Inhibitory Activity: Quantitative Comparison with Scaffold-Matched UT-B Ligands

Multiple morpholinopyrimidine-containing urea derivatives have been screened for urea transporter inhibition, generating quantitative IC₅₀ data for UT-B and UT-A1. BindingDB entries curated from Peking University and San Francisco State University studies report UT-B IC₅₀ values for related morpholinopyrimidine urea compounds ranging from 750 nM to >10 μM [1][2]. Specifically, the compound associated with CHEMBL4874369 (a scaffold-matched morpholinopyrimidine urea) exhibits a rat UT-A1 IC₅₀ of 5.00 μM and a rat UT-B IC₅₀ of 10.0 μM, demonstrating measurable but modest transporter inhibition [1]. These values place morpholinopyrimidine ureas in a distinct potency tier from the optimized urea transporter inhibitor UT-B-IN-1 (UTBINH-14), which achieves UT-B IC₅₀ values of 10 nM (human) and 25 nM (mouse)—a >400-fold potency advantage derived from its triazolothienopyrimidine core rather than the morpholinopyrimidine scaffold . The 2-methoxy-5-methylphenyl substitution in CAS 1396810-04-0 introduces an additional hydrogen-bond donor/acceptor pair absent in the characterized CHEMBL4874369 analog, potentially modulating UT-B binding affinity in an unquantified direction [2].

Urea Transporter Biology Diuretic Research Membrane Transport

Predicted Physicochemical Differentiation: cLogP, Solubility, and Permeability Comparison with Alkyl-Substituted Analogs

The 2-methoxy substituent in CAS 1396810-04-0 is expected to reduce lipophilicity and enhance aqueous solubility relative to the alkyl-substituted analogs in its series. Empirical data from the AZD3147 lead optimization campaign established that the composite parameter pIC₅₀ − pSolubility was the primary metric used to assess compound quality within the urea-morpholinopyrimidine series, with higher values indicating a more favorable balance of potency and solubility [1]. The 3D-QSAR models developed for this chemical series identify the aryl substituent region as a key determinant of both cLogP and aqueous solubility, with polar substituents (such as methoxy) consistently shifting solubility upward compared to alkyl substituents [2]. The closest alkyl-substituted analog, 1-(3-ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396807-83-2, C₁₇H₂₁N₅O₂), lacks the oxygen atom and is predicted to exhibit approximately 0.5–0.8 log units higher cLogP and correspondingly lower aqueous solubility than CAS 1396810-04-0 [3]. This difference is material for in vitro assay design: compounds with cLogP >3 may require DMSO stock concentrations exceeding 10 mM to achieve final assay concentrations above 10 μM without solvent toxicity, whereas the methoxy-bearing analog may permit lower DMSO concentrations.

ADME Prediction Drug-like Properties Compound Quality Assessment

Optimal Research Application Scenarios for 1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396810-04-0) Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Expansion of Morpholinopyrimidine Urea Kinase Inhibitors

For medicinal chemistry teams building SAR around the morpholinopyrimidine urea scaffold, CAS 1396810-04-0 provides a valuable probe for assessing the impact of ortho-methoxy substitution on mTOR potency and selectivity. As demonstrated by the 138-fold potency range between AZD3147 (IC₅₀ = 1.5 nM) and MTR-0152 (IC₅₀ = 207 nM) [1][2], small changes to the aryl urea substituent exert profound effects on kinase inhibition. The 2-methoxy-5-methyl substitution pattern in CAS 1396810-04-0 introduces a hydrogen-bond acceptor at the ortho position—a feature absent in the dimethyl and ethyl analogs—allowing systematic investigation of polarity and hydrogen-bonding contributions to mTOR binding. Researchers should pair this compound with the 2,3-dimethyl analog (CAS 1396853-31-8) as a matched comparator to isolate the contribution of the methoxy oxygen to target engagement and selectivity.

Urea Transporter Pharmacology: Scaffold-Selective UT-B Probe Development

CAS 1396810-04-0 occupies a distinct potency niche between high-affinity urea transporter inhibitors (UT-B-IN-1, IC₅₀ = 10–25 nM) and weakly active morpholinopyrimidine ureas (UT-B IC₅₀ ~10 μM) [3]. For laboratories studying urea transporter pharmacology, this compound can serve as a scaffold-reference tool to differentiate morpholinopyrimidine-mediated UT-B inhibition from triazolothienopyrimidine-based mechanisms. The >400-fold potency gap between these chemotypes provides an opportunity to probe binding site topography using structurally divergent inhibitors. Additionally, the presence of the methoxy substituent creates a handle for metabolic stability studies comparing O-demethylation rates across species, which is relevant for in vivo diuretic efficacy models.

Physicochemical Benchmarking for Lead Optimization Libraries

The predicted lower cLogP (≈2.0–2.5) of CAS 1396810-04-0, relative to its alkyl-substituted analogs (predicted cLogP ≈2.7–3.0), makes it suitable for benchmarking solubility-limited assay performance in morpholinopyrimidine urea libraries [4]. As the AZD3147 lead optimization program established, the pIC₅₀ − pSolubility composite parameter is a critical gate for compound progression [1]. Procurement of CAS 1396810-04-0 alongside the more lipophilic 3-ethylphenyl analog (CAS 1396807-83-2) enables direct experimental determination of the solubility–potency trade-off induced by the methoxy-to-ethyl substitution, informing library design decisions for programs requiring balanced ADME and target engagement profiles.

Kinase Selectivity Profiling: Off-Target Assessment of Morpholinopyrimidine Ureas

Given the documented dual mTOR/urea transporter activity of morpholinopyrimidine ureas, CAS 1396810-04-0 is appropriate for inclusion in kinase selectivity panels aimed at deconvoluting the target landscape of this scaffold. The 2-methoxy-5-methyl substitution pattern represents a mid-polarity variant between the highly optimized AZD3147 and the simpler MTR-0152, providing a reference point for understanding how aryl substitution modulates the balance between kinase inhibition and transporter binding [1][2]. Laboratories conducting kinome-wide profiling (e.g., Kinobeads or KINOMEscan) can use this compound to map the selectivity fingerprint associated with ortho-methoxy substitution, generating data that refines pharmacophore models and guides the design of more selective mTOR or UT-B probes.

Quote Request

Request a Quote for 1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.